3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

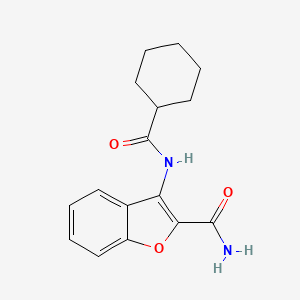

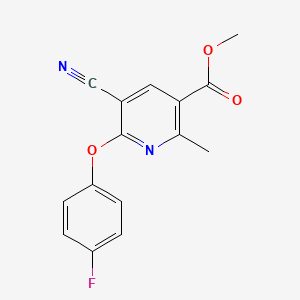

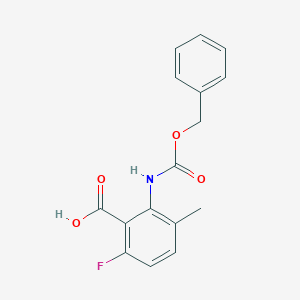

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is a compound with the molecular formula C16H18N2O3. Benzofuran compounds, which this compound is a derivative of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry, which enables access to a wide range of elaborate benzofuran-2-carboxamides .Molecular Structure Analysis

The molecular structure of 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide is based on the benzofuran core, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran derivatives, including 3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide, can undergo various chemical reactions. For instance, benzofuran derivatives can undergo palladium-catalyzed cross-coupling reactions .Scientific Research Applications

Synthesis and Biological Evaluation

A series of new benzofuran carboxamide derivatives, including compounds structurally related to 3-(cyclohexanecarboxamido)benzofuran-2-carboxamide, were synthesized and evaluated for their antimicrobial, anti-inflammatory, and DPPH radical scavenging activities. These compounds were characterized using NMR, IR, Mass, and X-ray crystallographic techniques, highlighting the versatility of benzofuran carboxamides in medicinal chemistry (Lavanya, Sribalan, & Padmini, 2017).

Catalytic Applications and Molecular Docking

The benzofuran carboxamide scaffold has been utilized in the development of novel catalysts and for molecular docking studies. For example, the synthesis and catalytic application of benzene-sulfonate and -carboxylate copper polymers for the oxidation of cyclohexane under mild conditions were explored, showcasing the potential of benzofuran derivatives in catalysis (Hazra et al., 2016). Additionally, molecular docking studies, structural, and spectroscopic properties of benzofuran-carboxylic acids derivatives were investigated, revealing their inhibitor effects against cancer and microbial diseases (Sagaama et al., 2020).

Antiproliferative and Antibacterial Properties

The antiproliferative potency of novel benzofuran-2-carboxamides on tumor cell lines was studied, with some compounds showing concentration-dependent effects on cell growth, thereby indicating potential therapeutic applications in cancer treatment (Hranjec et al., 2013). Furthermore, the antibacterial properties of derivatives from Heliotropium filifolium, including benzofuran-2-carboxamide analogs, demonstrated activity against Gram-positive bacteria, underscoring their potential as antibiotic agents (Urzúa et al., 2008).

properties

IUPAC Name |

3-(cyclohexanecarbonylamino)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c17-15(19)14-13(11-8-4-5-9-12(11)21-14)18-16(20)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H2,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGLGJNJJNPEAMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Cyclohexanecarboxamido)benzofuran-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Azabicyclo[3.2.0]heptane](/img/structure/B2986340.png)

![2-(4-(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2986350.png)

![2-Chloro-N-[(4-prop-2-ynoxyphenyl)methyl]acetamide](/img/structure/B2986355.png)

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)